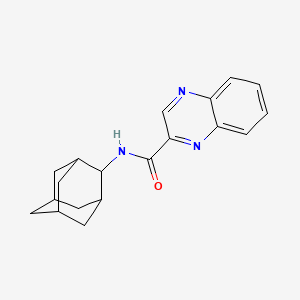
n-(2-Adamantyl)-2-quinoxalinecarboxamide
Cat. No. B8444459
M. Wt: 307.4 g/mol
InChI Key: BNROOGCOBRXHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07053104B2
Procedure details


Prepared from 1,1′-carbonyldiimidazole (161 mg, 1.00 mmol), 2-quinoxalinecarboxylic acid (174 mg, 1.00 mmol), 2-adamantanamine (136 mg, 0.90 mmol), and dichloromethane (3.5 mL) yielding 98 mg (35%) of (144):



Identifiers


|
REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[CH:15][C:14]=1[C:23]([OH:25])=O.[CH:26]12[CH2:35][CH:30]3[CH2:31][CH:32]([CH2:34][CH:28]([CH2:29]3)[CH:27]1[NH2:36])[CH2:33]2>ClCCl>[CH:26]12[CH2:35][CH:30]3[CH2:31][CH:32]([CH2:34][CH:28]([CH2:29]3)[CH:27]1[NH:36][C:23]([C:14]1[CH:15]=[N:16][C:17]3[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:13]=1)=[O:25])[CH2:33]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
161 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
174 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=NC2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
136 mg
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)N
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(=O)C2=NC3=CC=CC=C3N=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 98 mg | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

